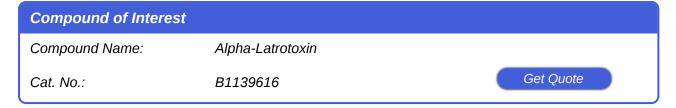


Comparative Analysis of Alpha-Latrotoxin Receptors: Neurexin vs. Latrophilin

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-latrotoxin (α -LTX), the potent neurotoxin from black widow spider venom, exerts its effects by binding to specific presynaptic receptors, triggering massive neurotransmitter release. Two major classes of receptors have been identified: neurexins and latrophilins. While both serve as targets for α -LTX, they belong to distinct protein families, exhibit different binding characteristics, and initiate divergent signaling cascades. This guide provides a detailed comparative analysis of neurexin and latrophilin as α -LTX receptors, supported by experimental data and detailed methodologies to facilitate further research and drug development.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between neurexin and latrophilin in their interaction with α -latrotoxin.



Parameter	Neurexin Iα	Latrophilin-1	Reference
Binding Affinity (Kd)	~4 nM	~0.5 nM	[1][2]
Calcium Dependence	Ca2+-dependent (EC50 ~30 μM)	Ca2+-independent	[1][3][4]
Primary Signaling Mechanism	Pore formation and Ca2+ influx	G-protein-coupled signaling	[2][5]

Table 1: Binding Characteristics of α -Latrotoxin to Neurexin and Latrophilin.

Feature	Neurexin-Mediated Effects	Latrophilin- Mediated Effects	Reference
Neurotransmitter Release	Ca2+-dependent release of classical neurotransmitters (e.g., glutamate) and catecholamines.[3][6]	Ca2+-independent release of classical neurotransmitters; Ca2+-dependent release of catecholamines.[6]	
Intracellular Ca2+ Source	Influx from extracellular space through toxin-formed pores.[5]	Release from intracellular stores (endoplasmic reticulum).[2]	
Involvement of G- proteins	No direct G-protein coupling.	Direct coupling to Gαq/11 proteins.[2]	

Table 2: Functional Consequences of α -Latrotoxin Binding.

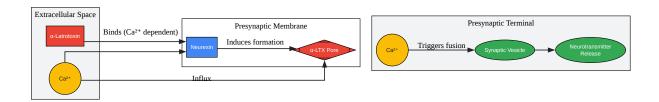
Signaling Pathways

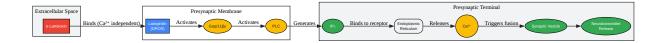
The signaling pathways initiated by α -latrotoxin binding to neurexin and latrophilin are fundamentally different.

Neurexin Signaling Pathway

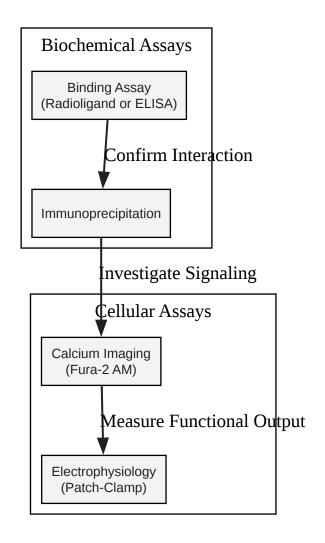


Binding of α -latrotoxin to neurexin is a calcium-dependent process that is thought to induce a conformational change in the toxin, leading to its insertion into the presynaptic membrane and the formation of a non-selective cation channel or pore.[5] This pore allows for a massive influx of extracellular calcium, which directly triggers the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.[5]









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- To cite this document: BenchChem. [Comparative Analysis of Alpha-Latrotoxin Receptors: Neurexin vs. Latrophilin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139616#comparative-analysis-of-alpha-latrotoxin-receptors-neurexin-and-latrophilin]

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